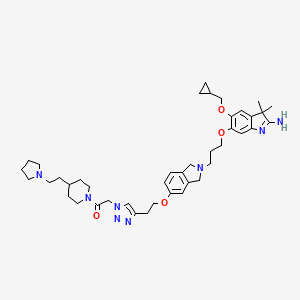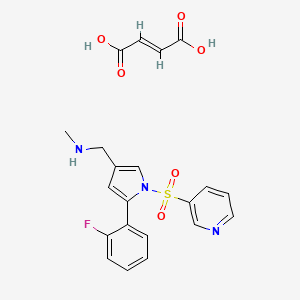
TGR5-agonist-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TGR5-agonist-17 is a novel Potent Agonist of TGR5 Receptor.
Aplicaciones Científicas De Investigación
TGR5 Agonist Potency and Therapeutic Potential
TGR5 agonists, including TGR5-agonist-17, show significant promise as potential therapeutics for conditions such as type 2 diabetes, obesity, and inflammatory bowel disease. Modifications to the acid moiety of chenodeoxycholic acid derivatives, including methylation, have been found to substantially increase TGR5 agonist potency, with TGR5-agonist-17 being identified as a particularly potent example (Nakhi et al., 2019).
TGR5 in Glucose Homeostasis
TGR5 activation in brown adipose tissue and muscle triggers an increase in energy expenditure and improves glucose tolerance in obese mice. TGR5 signaling induces intestinal glucagon-like peptide-1 (GLP-1) release, leading to improved liver and pancreatic function and enhanced glucose tolerance (Thomas et al., 2009).
TGR5 in Gallbladder Function
TGR5 also plays a role in gallbladder function. It is highly expressed in the gallbladder, where it stimulates the filling of the gallbladder with bile. This effect is independent of fibroblast growth factor 15 and involves TGR5 activation increasing cAMP concentrations and causing smooth muscle relaxation (Li et al., 2011).
TGR5 Agonist Structural Modeling
Understanding the structural conformation and mechanism of action of TGR5 agonists is crucial for drug development. Structural modeling and simulations provide insights into the stability of TGR5 in a lipid bilayer and the binding mechanism of selective TGR5 agonists, aiding in the development of novel potent agonists (Sindhu & Srinivasan, 2015).
Discovery and Optimization of TGR5 Agonists
The discovery and optimization of small molecule TGR5 agonists, such as tetrahydropyrido[4,3-d]pyrimidine amides, demonstrate the potential for orally bioavailable agonists suitable for systemic TGR5 agonism, which could be beneficial for the treatment of diabetes and metabolic syndrome (Piotrowski et al., 2013).
Propiedades
Nombre del producto |
TGR5-agonist-17 |
|---|---|
Fórmula molecular |
C27H44N2O3 |
Peso molecular |
444.66 |
Nombre IUPAC |
(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-Methoxy-10,13-dimethyl-17-((R)-4-(5-methyl-1,3,4-oxadiazol-2-yl)butan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44N2O3/c1-16(6-9-24-29-28-17(2)32-24)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(30)14-18(26)15-23(25)31-5/h16,18-23,25,30H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23-,25+,26+,27-/m1/s1 |
Clave InChI |
UJABFABSMJVZPP-OSFGXRAKSA-N |
SMILES |
O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@@H](CCC5=NN=C(C)O5)C)CC[C@@]4([H])[C@]3([H])[C@H](OC)C[C@]2([H])C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TGR5-agonist-17 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)

